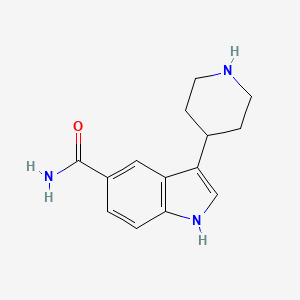

3-(piperidin-4-yl)-1H-indole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(piperidin-4-yl)-1H-indole-5-carboxamide is a compound that features a piperidine ring attached to an indole core, with a carboxamide group at the 5-position of the indole

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)-1H-indole-5-carboxamide typically involves the construction of the indole core followed by the introduction of the piperidine and carboxamide functionalities. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde to form the indole ring. The piperidine ring can be introduced via nucleophilic substitution reactions, and the carboxamide group can be added through amidation reactions using carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, such as palladium or rhodium, to facilitate hydrogenation reactions, and the employment of continuous flow reactors to improve reaction efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-(piperidin-4-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

There is no information about the applications of "3-(piperidin-4-yl)-1H-indole-5-carboxamide" in the provided search results. However, the search results do mention related compounds and their applications:

Indole Derivatives and their Applications

- Antiviral Activity: Alkyl thiosemicarbazide derivatives of indole, such as 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl) – 4 - methyl thiosemicarbazide, have shown significant activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

- Antiproliferative Activity: Several indole derivatives exhibit antiproliferative activity against various cancer cell lines . For example, compounds methyl 5-(1H-indol-3-ylselanyl) - 1H-benzo[d]imidazol-2-ylcarbamate showed promising results . Additionally, 5-chloro-indole-2-carboxylate derivatives have demonstrated antiproliferative activity, with some outperforming reference drugs like erlotinib .

- Antimalarial Activity: 3-piperidin-4-yl-1H-indoles have been examined for antiparasitic activity against Plasmodium falciparum . One compound, (4-(1H-indol-3-yl) piperidin-1-yl) (pyridin-3-yl) methanone, exhibits potential antimalarial activity .

- Neurological Applications: Certain benzoylpiperidine derivatives have shown affinity for serotoninergic (5-HT2A, 5-HT2C, and 5-HT2B) and dopaminergic (D1, D2, and D4) receptors . One such compound, characterized by a 4-(p-fluorobenzoyl)piperidine moiety, may have potential as a neuroleptic drug .

- Thrombosis Treatment: 1H-Indole-3-carboxamide derivatives are reversible antagonists of the P2Y12 purinergic receptor and may be used for the treatment and prophylaxis of cardiovascular disorders such as thromboembolic diseases or restenoses .

- MAGL Inhibition: Benzoylpiperidine derivatives have shown Monoacylglycerol lipase (MAGL) inhibitory and antiproliferative activity on human breast and ovarian cancer cells .

Mécanisme D'action

The mechanism of action of 3-(piperidin-4-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities and biological activities.

Indole derivatives: Compounds such as indole-3-carboxamide and 5-methoxyindole-2-carboxamide have similar indole cores and functional groups.

Uniqueness

3-(piperidin-4-yl)-1H-indole-5-carboxamide is unique due to its specific combination of the piperidine ring, indole core, and carboxamide group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Activité Biologique

3-(Piperidin-4-yl)-1H-indole-5-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Overview of Biological Activity

The compound has been studied for various biological activities, including:

- Anticancer Properties : It exhibits significant antiproliferative activity against various cancer cell lines.

- Antiviral Activity : Research indicates potential efficacy against viral pathogens.

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects.

Anticancer Activity

Research has demonstrated that this compound has notable anticancer properties. For instance, in a study evaluating its effects on human cancer cell lines, the compound displayed significant inhibition of cell proliferation.

Case Study: Antiproliferative Effects

In a recent study, the antiproliferative activity of the compound was assessed against several cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | GI50 (µM) | Comparison Compound | GI50 (µM) |

|---|---|---|---|

| MCF-7 (Breast) | 42 | Erlotinib | 33 |

| A549 (Lung) | 38 | Erlotinib | 33 |

| Panc-1 (Pancreatic) | 29 | Erlotinib | 33 |

The GI50 values indicate that this compound outperformed erlotinib in inhibiting the proliferation of Panc-1 cells, highlighting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study focused on indole derivatives found that certain modifications to the indole structure enhanced antiviral activity against Zika virus protease. Although specific data for this compound were not detailed, the structural similarities suggest it may exhibit comparable activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the indole and piperidine moieties can significantly influence efficacy. For instance, modifications to the piperidine ring have been shown to enhance binding affinity and selectivity towards specific biological targets .

Propriétés

IUPAC Name |

3-piperidin-4-yl-1H-indole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-14(18)10-1-2-13-11(7-10)12(8-17-13)9-3-5-16-6-4-9/h1-2,7-9,16-17H,3-6H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVXDHFVKADYKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.